molecular formula C13H13BrN2O2S B4268008 ethyl 5-[(4-bromophenyl)amino]-3-methyl-4-isothiazolecarboxylate

ethyl 5-[(4-bromophenyl)amino]-3-methyl-4-isothiazolecarboxylate

Cat. No. B4268008
M. Wt: 341.23 g/mol
InChI Key: LGJUKRVBCFBCEI-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)amino]-3-methyl-4-isothiazolecarboxylate, commonly known as BRIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BRIM belongs to the class of isothiazolecarboxylate compounds and has a molecular formula of C13H12BrN3O2S.

Mechanism of Action

The mechanism of action of BRIM is not yet fully understood. However, studies have shown that BRIM inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and physiological effects:
BRIM has been shown to have several biochemical and physiological effects. Studies have shown that BRIM has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, BRIM has been shown to have antioxidant properties, which can help reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRIM is its potential as a new anticancer agent. However, there are also limitations to its use in lab experiments. BRIM is a relatively new compound, and its toxicity and side effects are not yet fully understood. Additionally, the synthesis of BRIM is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on BRIM. One of the major areas of research is the development of new anticancer drugs based on BRIM. Additionally, further studies are needed to fully understand the mechanism of action of BRIM and its potential applications in other fields of scientific research, such as neurology and immunology.
In conclusion, BRIM is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, particularly in the development of new anticancer drugs, make it an important area of research. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Scientific Research Applications

BRIM has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where BRIM has shown promising results as a potential anticancer agent. Studies have shown that BRIM has the ability to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

ethyl 5-(4-bromoanilino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-18-13(17)11-8(2)16-19-12(11)15-10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJUKRVBCFBCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-bromophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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